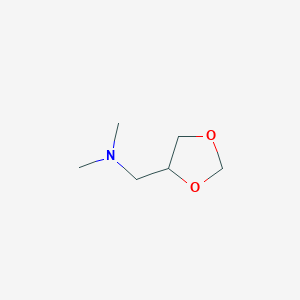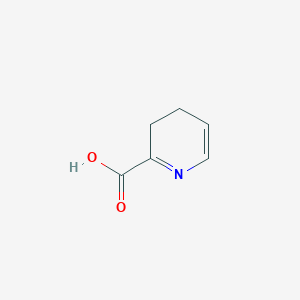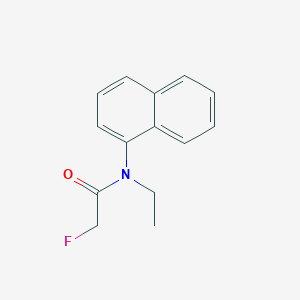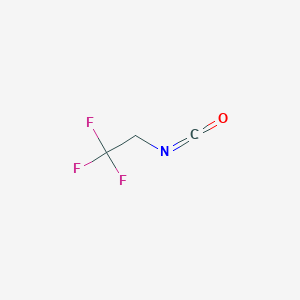
1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as DMDO, is a versatile reagent that can be used in a variety of chemical reactions, including oxidation, reduction, and C-N bond formation. In
Wissenschaftliche Forschungsanwendungen
1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine has been used in a wide range of scientific research applications, including organic synthesis, drug discovery, and materials science. It is a powerful oxidant that can selectively oxidize a variety of functional groups, including alcohols, aldehydes, and sulfides. This compound has also been used in the synthesis of natural products, pharmaceuticals, and other complex molecules.
Wirkmechanismus
The mechanism of action of 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine involves the transfer of an oxygen atom to the substrate, resulting in the formation of an intermediate species that can undergo further reactions. The reaction is typically carried out in the presence of a solvent such as dichloromethane or acetonitrile, which helps to solubilize the reagents and products.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects, but it is known to be a potent oxidant that can cause oxidative stress in cells. It has been shown to induce apoptosis in cancer cells and to have potential applications in cancer therapy. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine has several advantages for use in lab experiments. It is a versatile reagent that can be used in a variety of chemical reactions, and it is relatively easy to synthesize. However, this compound is also highly reactive and can be dangerous to handle, so it should be used with caution. Additionally, this compound can be expensive to purchase, which may limit its use in some labs.
Zukünftige Richtungen
There are many potential future directions for research on 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine. One area of interest is the development of new synthetic methods that use this compound as a reagent. Another area of interest is the study of this compound's potential applications in drug discovery and cancer therapy. Finally, there is also potential for the use of this compound in materials science, such as in the synthesis of new polymers or nanomaterials.
Conclusion
In conclusion, this compound, or this compound, is a versatile reagent that has many potential applications in scientific research. It can be synthesized using a simple one-pot method and has been used in a variety of chemical reactions, including oxidation, reduction, and C-N bond formation. While its biochemical and physiological effects are not well understood, this compound has shown promise in cancer therapy and drug discovery. With further research, this compound may prove to be a valuable tool in the fields of organic synthesis, materials science, and medicine.
Synthesemethoden
1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine can be synthesized using a simple one-pot method from commercially available starting materials. The synthesis involves the reaction of formaldehyde, dimethylamine, and anhydrous dioxolane in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a colorless oil that can be purified by distillation or column chromatography.
Eigenschaften
CAS-Nummer |
89584-26-9 |
|---|---|
Molekularformel |
C6H13NO2 |
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C6H13NO2/c1-7(2)3-6-4-8-5-9-6/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
VBLJBOQOZHMHGR-UHFFFAOYSA-N |
SMILES |
CN(C)CC1COCO1 |
Kanonische SMILES |
CN(C)CC1COCO1 |
Synonyme |
1-(1,3-Dioxolan-4-yl)-N,N-dimethylmethanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile](/img/structure/B156701.png)




![tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B156711.png)


